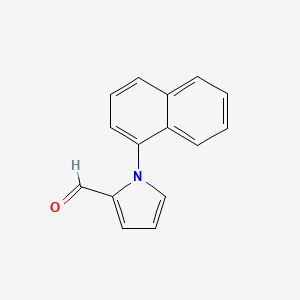
1-(1-Naphthalenyl)-1h-pyrrole-2-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Naphthalenyl)-1h-pyrrole-2-carboxaldehyde is an organic compound that features a naphthalene ring fused to a pyrrole ring with an aldehyde functional group at the 2-position of the pyrrole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Naphthalenyl)-1h-pyrrole-2-carboxaldehyde typically involves the condensation of 1-naphthylamine with an appropriate aldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Naphthalenyl)-1h-pyrrole-2-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions at the naphthalene ring, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: 1-(1-Naphthalenyl)-1h-pyrrole-2-carboxylic acid.
Reduction: 1-(1-Naphthalenyl)-1h-pyrrole-2-methanol.
Substitution: this compound derivatives with nitro or halogen groups.
Scientific Research Applications
1-(1-Naphthalenyl)-1h-pyrrole-2-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Naphthalenyl)-1h-pyrrole-2-carboxaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The naphthalene ring may also interact with hydrophobic pockets in biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenyl hydrazine hydrochloride: Shares the naphthalene ring but has a hydrazine functional group instead of a pyrrole ring.
Naphthoylindoles: Compounds with a naphthalene ring fused to an indole ring, used in synthetic cannabinoids.
Uniqueness
1-(1-Naphthalenyl)-1h-pyrrole-2-carboxaldehyde is unique due to its combination of a naphthalene ring and a pyrrole ring with an aldehyde functional group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H11NO |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-naphthalen-1-ylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C15H11NO/c17-11-13-7-4-10-16(13)15-9-3-6-12-5-1-2-8-14(12)15/h1-11H |
InChI Key |
RCWMFQRSNLPRBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C=CC=C3C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















